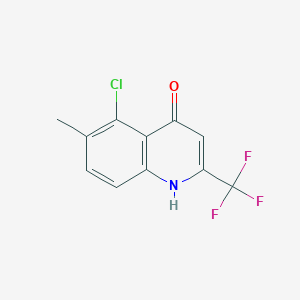

5-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline

Overview

Description

5-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable target for research and development.

Mechanism of Action

Target of Action

Quinoline compounds are known to interact with various enzymes and receptors, exhibiting a wide range of biological activities .

Mode of Action

Quinoline compounds are known to participate in various chemical reactions, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Biochemical Pathways

Quinoline compounds are known to affect various biochemical pathways, depending on their specific structures and targets .

Pharmacokinetics

The pharmacokinetics of quinoline compounds can vary widely, depending on their specific structures and targets .

Result of Action

Quinoline compounds are known to exhibit a wide range of biological activities, including antibacterial, antineoplastic, and antiviral activities .

Action Environment

The action of quinoline compounds can be influenced by various environmental factors, including ph, temperature, and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-amino-5-chloro-4-hydroxy-6-methylbenzaldehyde with trifluoroacetic acid. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, at elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality. The use of automated systems and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to inhibit the growth of various pathogens.

Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and as a component in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

Fluoroquinolones: A class of antibiotics that also contain a fluorine atom and exhibit broad-spectrum antibacterial activity.

Chloroquine: An antimalarial drug with a similar quinoline structure.

Mefloquine: Another antimalarial drug with a fluorinated quinoline structure.

Uniqueness

5-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline is unique due to the presence of both a chlorine and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the chlorine atom provides a site for further chemical modification, making it a versatile compound for various applications.

Biological Activity

5-Chloro-4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential applications in medicine and agriculture.

Overview of the Compound

The structure of this compound includes a trifluoromethyl group that enhances its chemical stability and biological activity. Quinoline derivatives have been extensively studied for their potential applications in various fields including medicinal chemistry, agriculture, and industrial chemistry.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The Minimum Inhibitory Concentration (MIC) values for these bacteria are critical in assessing the compound's efficacy:

| Pathogen | MIC (μg/mL) |

|---|---|

| MRSA | 0.75 |

| VRE | 0.75 |

| C. difficile | 1.0 |

These findings suggest that modifications to the quinoline structure can enhance antibacterial properties, making it a candidate for further development in treating bacterial infections .

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies have shown that quinoline derivatives can inhibit viral replication by targeting specific viral enzymes. The mechanism typically involves binding to the active sites of these enzymes, thus preventing their function .

3. Anticancer Properties

In addition to its antimicrobial and antiviral activities, this compound has demonstrated potential anticancer effects. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The compound's ability to interact with DNA and inhibit cell proliferation is a key area of interest .

4. Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism is thought to involve the modulation of inflammatory pathways at the cellular level .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound inhibits key enzymes involved in microbial metabolism and viral replication.

- DNA Interaction: It may intercalate with DNA, disrupting replication and transcription processes.

- Signal Pathway Modulation: It influences various signaling pathways associated with inflammation and cancer progression.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the efficacy of this compound against C. difficile in a mouse model. Mice treated with the compound showed a significant reduction in diarrhea and improved survival rates compared to control groups .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that treatment with this quinoline derivative led to apoptosis and reduced cell viability at concentrations below 10 μM, indicating its potential as an anticancer agent .

Future Directions

The ongoing research into this compound suggests promising avenues for future studies:

- Optimization of Structure: Further modifications to enhance potency and selectivity against specific pathogens.

- Clinical Trials: Initiating clinical trials to evaluate safety and efficacy in humans.

- Broader Applications: Exploring its use in agricultural chemicals due to its antimicrobial properties.

Properties

IUPAC Name |

5-chloro-6-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-5-2-3-6-9(10(5)12)7(17)4-8(16-6)11(13,14)15/h2-4H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZHFJYJFNEVSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=CC2=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.